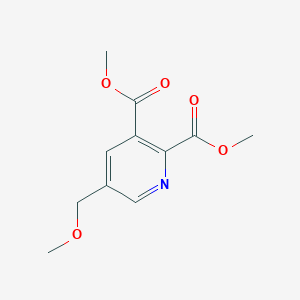

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Molecular Structure Analysis

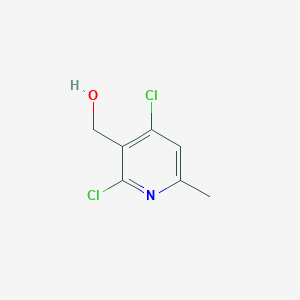

The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is as an intermediate in the synthesis of Imazamox , an imidazolinone-based herbicide. Imazamox acts as an acetolactate synthase inhibitor, which is crucial for weed control in agricultural settings .

Synthesis of Pesticides

This compound serves as an important intermediate for synthesizing imidazolinone pesticides. These pesticides contain pyridine rings and inhibit the activity of Acetohydroxy Acid Synthetase (AHAs), affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, cell division, and growth .

Chemical Research

Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is used in chemical research for the oxidation of halogenated quinolines to halopyridine dicarboxylic acids. This process is significant in the study of organic compound reactions and transformations .

Molecular Synthesis

The compound may be used in the synthesis of macrocycles and complex molecules. For example, it can act as a host molecule capable of forming complexes with various derivatives, which is valuable in supramolecular chemistry and material science applications .

Mécanisme D'action

Target of Action

It’s known that this compound is an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors .

Mode of Action

As an intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors, it likely contributes to the inhibition of the acetolactate synthase enzyme .

Biochemical Pathways

The compound plays a role in the biochemical pathway leading to the synthesis of imidazolinone-based acetolactate synthase inhibitors . These inhibitors affect the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .

Pharmacokinetics

It’s known that the compound has a boiling point of 2922±350 °C and a density of 1197 . It is slightly soluble in chloroform, DMSO, and methanol .

Result of Action

The end products of its biochemical pathway, the imidazolinone-based acetolactate synthase inhibitors, interfere with protein synthesis, dna synthesis, cell division, and growth .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . It’s also important to note that it’s a flammable liquid and can cause irritation to the skin and eyes .

Propriétés

IUPAC Name |

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHDTQWOJRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455108 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

CAS RN |

139123-56-1 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

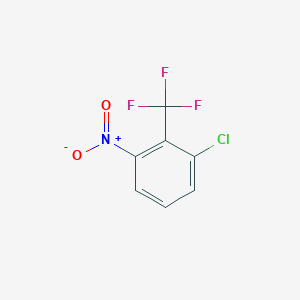

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)